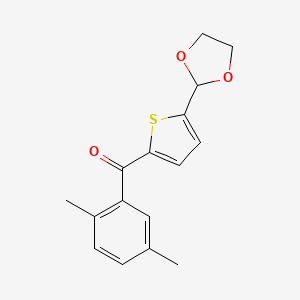

2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

CAS No.: 898779-22-1

Cat. No.: VC3873086

Molecular Formula: C16H16O3S

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898779-22-1 |

|---|---|

| Molecular Formula | C16H16O3S |

| Molecular Weight | 288.4 g/mol |

| IUPAC Name | (2,5-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |

| Standard InChI | InChI=1S/C16H16O3S/c1-10-3-4-11(2)12(9-10)15(17)13-5-6-14(20-13)16-18-7-8-19-16/h3-6,9,16H,7-8H2,1-2H3 |

| Standard InChI Key | WACCAOGOIQIBDD-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(S2)C3OCCO3 |

| Canonical SMILES | CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(S2)C3OCCO3 |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

The compound’s IUPAC name, (2,5-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone, reflects its hybrid structure . The thiophene ring (a five-membered aromatic heterocycle with sulfur) is functionalized at the 2-position with a benzoyl group (2,5-dimethylphenyl) and at the 5-position with a 1,3-dioxolane ring (a cyclic ether). This combination confers both aromatic stability and polar functionality, enabling diverse reactivity.

Table 1: Key Identifiers of 2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

| Property | Value | Source |

|---|---|---|

| CAS Number | 898779-22-1 | |

| Molecular Formula | ||

| Molecular Weight | 288.4 g/mol | |

| SMILES | CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(S2)C3OCCO3 | |

| InChIKey | WACCAOGOIQIBDD-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols are proprietary, analogous compounds suggest a multi-step approach:

-

Thiophene Ring Formation: Cyclization of acetylene or diene precursors with sulfur sources.

-

Benzoylation: Friedel-Crafts acylation of thiophene using 2,5-dimethylbenzoyl chloride .

-

Dioxolane Introduction: Protection of a diol group via acid-catalyzed cyclization with carbonyl compounds .

A critical challenge lies in regioselectivity during benzoylation, as competing reactions may yield isomers like the 3,4-dimethyl variant (CAS 898779-28-7) . Purification via column chromatography or recrystallization is essential to achieve >95% purity .

Key Reaction Mechanisms

-

Friedel-Crafts Acylation: The thiophene’s electron-rich ring undergoes electrophilic substitution with 2,5-dimethylbenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) .

-

Dioxolane Formation: Ethylene glycol reacts with a ketone or aldehyde under acidic conditions, forming the cyclic acetal .

Physicochemical Properties

Physical Properties

Experimental and predicted data highlight the compound’s stability under standard conditions:

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 434.7 ± 45.0 °C (Predicted) | |

| Density | 1.226 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Low in water; soluble in THF, DCM | |

| Melting Point | Not reported | — |

Chemical Stability

The dioxolane group is susceptible to acid hydrolysis, reverting to a diol under strongly acidic conditions. The thiophene ring resists oxidation but may undergo electrophilic substitution at the 3-position if deactivated groups are absent.

Applications in Research and Industry

Pharmaceutical Research

-

Lead Compound Optimization: The compound serves as a scaffold for antimicrobial and anti-inflammatory agents.

-

Prodrug Development: The dioxolane’s hydrolytic lability makes it a candidate for targeted drug release .

Material Science

-

Organic Electronics: Thiophene derivatives are explored as semiconductors in OLEDs due to their π-conjugated systems.

-

Polymer Additives: Incorporation into polymers enhances thermal stability (Tg: ~150 °C).

| Parameter | Value | Source |

|---|---|---|

| Skin Irritation | Category 2 | |

| Eye Irritation | Category 2A | |

| Respiratory Toxicity | Category 3 |

Future Directions and Research Opportunities

-

Stereoselective Synthesis: Exploring asymmetric catalysis to isolate enantiomers for chiral drug development .

-

Structure-Activity Relationships (SAR): Modifying the benzoyl and dioxolane groups to enhance bioactivity.

-

Environmental Impact Studies: Assessing biodegradation pathways to address ecological persistence .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume